5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine
Description
5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine is a fluorinated nucleoside analog characterized by a 5-fluorouracil (5-FU) base, a 5'-deoxyribose sugar, and 2',3'-O-isopropylidene protection. Synthesized from 5'-deoxy-5-fluorouridine (5'-dFUrd) via protection of the 2' and 3' hydroxyl groups, it achieves a 90% yield through silica gel chromatography . Its structure (C₁₂H₁₆FN₂O₅) and NMR data confirm regioselective modifications critical for biological activity .
Properties
IUPAC Name |
5-fluoro-1-(2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBEPUPFFEDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of uridine, followed by the introduction of the fluorine atom at the 5’ position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and methanol .
Industrial Production Methods
Industrial production of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The thermodynamic properties, such as melting temperature and specific heat capacity, are carefully monitored to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Synthetic Pathways and Intermediate Formation
The compound is synthesized via multi-step routes involving protective group strategies and halogenation-reduction sequences. Key steps include:
Bromination at the 5'-Position
Methyl 2,3-O-isopropylidene-D-ribofuranoside undergoes bromination using bromine in methylene chloride with triphenylphosphine at room temperature . This yields methyl (5-deoxy-5-bromo-2,3-O-isopropylidene)-D-ribofuranoside, a precursor for subsequent reductive elimination.
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, PPh₃, RT | 5'-Bromo intermediate | >85% |
Catalytic Hydrogenation
The 5'-bromo intermediate is reduced to the 5'-deoxy derivative using hydrogen gas with palladium-on-carbon or Raney nickel in methanol . This step proceeds quantitatively under mild conditions (1–5 atm H₂, RT).
| Reaction Step | Catalyst/Solvent | Product | Yield |
|---|---|---|---|
| Reduction | Pd/C, H₂, MeOH | 5'-Deoxy intermediate | ~95% |
Acylation and Deprotection
The 2',3'-O-isopropylidene group facilitates regioselective acylation. Benzoyl or acetyl groups are introduced at the 2' and 3' positions using acyl chlorides in anhydrous pyridine . Subsequent acid hydrolysis (e.g., HCl/MeOH) removes the isopropylidene group, yielding 5'-deoxy-5-fluorouridine .
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Acylation | BzCl, pyridine | Di-O-acyl derivative | Stabilizes ribose conformation |
| Deprotection | HCl/MeOH | Free ribose derivative | Quantitative cleavage |
Cyclonucleoside Formation
Under acidic conditions (e.g., H₂SO₄ in acetone), the compound undergoes intramolecular Michael addition, forming an O-cyclonucleoside via anchimeric assistance of the 2',3'-ketal group . This reaction highlights the lability of the isopropylidene group under strong acids.
| Condition | Mechanism | Product | Stability |
|---|---|---|---|
| H₂SO₄, acetone | Ketal exchange → Oxocarbenium ion → Cyclization | O-Cyclonucleoside | Reversible in acidic acetone |
Biochemical Activation
In vivo, the compound is enzymatically converted to 5-fluorouracil (5-FU) by thymidine phosphorylase (TP) . This activation occurs via cleavage of the glycosidic bond, releasing 5-FU, a potent thymidylate synthase inhibitor.
| Enzyme | Substrate | Product | Biological Role |
|---|---|---|---|
| Thymidine phosphorylase | 5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine | 5-Fluorouracil | Antimetabolite activity |
Stability Under Acidic/Alkaline Conditions
The isopropylidene group confers stability in neutral conditions but hydrolyzes under acidic or alkaline environments:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1–3 (HCl) | Ketal hydrolysis → Free diol | <1 hour |
| pH 10–12 (NaOH) | Base-catalyzed ring opening | 2–4 hours |
Comparative Reactivity with Analogues
The 5-fluoro substituent enhances electrophilicity at C6, enabling nucleophilic attacks (e.g., thiol or amine additions). Unlike non-fluorinated analogs, this compound resists enzymatic deamination due to steric and electronic effects .
| Property | 5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine | Non-Fluorinated Analog |
|---|---|---|
| C6 Reactivity | High (electrophilic) | Moderate |
| Enzymatic Stability | Resists deaminases | Susceptible |
Scientific Research Applications
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 5’ position interferes with the enzymatic activities involved in nucleic acid synthesis, leading to the inhibition of DNA and RNA replication. This makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Cytotoxicity and Therapeutic Index
- 5'-dFUrd: Exhibits selective cytotoxicity against solid tumors (e.g., breast carcinoma LD₅₀ = 32–35 µM) with a therapeutic ratio of 1.2–7.5, superior to FUra and FdUrd due to lower bone marrow toxicity (LD₅₀ = 580 µM) .
- FdUrd : Highly potent in vitro (LD₅₀ < 10 µM for many tumors) but poor therapeutic index due to bone marrow suppression .
- In vivo studies of 5'-dFUrd show comparable efficacy to FdUrd but lower host toxicity, suggesting similar benefits .
Metabolic Pathways and Enzymatic Activation
- Selectivity : 5'-dFUrd and its derivatives are preferentially activated in tumor cells due to higher pyrimidine nucleoside phosphorylase activity, sparing bone marrow .
- Catabolism : The target compound, like 5'-dFUrd, undergoes extensive catabolism to α-fluoro-β-alanine (FBAL) and fluoride ions, detected via ¹⁹F NMR .
Pharmacokinetic and Pharmacodynamic Insights
- 5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine: The isopropylidene group likely prolongs half-life by slowing enzymatic degradation. Similar compounds like 5'-dFUrd show nonlinear kinetics in humans, with 5-FUra plasma levels at 6% of parent drug concentrations .
- Food Interactions : Prodrugs like capecitabine (a 5'-DFUR precursor) exhibit reduced Cmax and AUC when taken with food, suggesting similar considerations for the target compound .
Key Advantages and Limitations
- Advantages: Enhanced stability and tumor-selective activation compared to FUra/FdUrd . Lower bone marrow toxicity due to metabolic inertia in normal cells .
- Limitations :
Biological Activity
5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine (commonly referred to as 5'-DFUR) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and comparative data.
5'-DFUR is a derivative of 5-fluorouridine, designed to enhance stability and bioavailability. The isopropylidene group protects the hydroxyl groups at the 2' and 3' positions, which is crucial for its metabolic activation. Upon administration, 5'-DFUR is converted into its active form, 5-fluorouridine monophosphate (FUMP), through enzymatic processes involving dephosphorylation and subsequent phosphorylation by nucleoside kinases .
The mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. By inhibiting TS, 5'-DFUR disrupts the synthesis of thymidine, leading to impaired DNA replication and ultimately inducing apoptosis in rapidly dividing cancer cells .
Clinical Studies and Efficacy
A Phase II clinical trial evaluated the efficacy of 5'-DFUR in various cancers. The study included 692 patients with different malignancies, revealing an overall response rate of 16.0% among evaluable cases. Notably:
- Breast Cancer: Response rate was 35.9% , with significant clinical benefit observed.
- Gastric Cancer: Response rate was 14.3% .
- Colorectal Cancer: Response rate was 9.2% .
Complete responses (CR) were documented in several cases across different cancer types, demonstrating the compound's potential as an effective treatment option .
Table 1: Summary of Clinical Responses to 5'-DFUR
| Cancer Type | Total Cases | Evaluable Cases | Complete Response (CR) | Partial Response (PR) | Overall Response Rate (%) |
|---|---|---|---|---|---|
| Breast | 103 | 103 | 1 | 26 | 35.9 |
| Gastric | 140 | 140 | 1 | 19 | 14.3 |
| Colorectal | 76 | 76 | 1 | 6 | 9.2 |
| Head & Neck | N/A | N/A | N/A | 3 | N/A |
| Esophagus | N/A | N/A | N/A | 1 | N/A |
| Gall-bladder | N/A | N/A | N/A | 1 | N/A |
| Thyroid | N/A | N/A | N/A | 1 | N/A |
Safety Profile and Side Effects
The safety profile of 5'-DFUR was assessed, with side effects reported in 44.4% of patients during the trials. Common adverse effects included gastrointestinal disturbances, hematological toxicities, and fatigue . The optimal dosage was determined to be between 800-1200 mg/day , balancing efficacy with tolerability.
Comparative Studies
Research has compared the efficacy of various fluorinated nucleosides, including other derivatives such as 5-fluorouridine and its prodrugs. A study highlighted that while some derivatives showed promise in vitro against specific cancer cell lines, they often lacked the same level of activity observed with the parent compound or were less effective due to poor cellular uptake .
Table 2: Comparative Efficacy of Fluorinated Nucleosides
| Compound | Efficacy in Cancer Cell Lines |
|---|---|
| 5-Fluorouridine | High |
| 5'-Deoxy-5-fluorouridine | Moderate |
| Prodrugs of Fluorinated Analogues | Variable; often lower than parent compound |
Q & A
Q. What are the established synthetic protocols for 5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine, and how is purity ensured during purification?
The compound is synthesized via nucleoside modification starting from 5-fluorouracil derivatives. A common method involves protecting the 2',3'-hydroxyl groups with isopropylidene, followed by deoxygenation at the 5'-position. For purification, flash chromatography using a hexanes/ethyl acetate (1:1) solvent system achieves >90% yield, with structural confirmation via -NMR (e.g., δ 1.37–1.59 ppm for isopropylidene methyl groups and JHF = 6 Hz for fluorine coupling) .
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?
Key characterization includes -NMR to confirm the isopropylidene protection (δ 1.37–1.59 ppm), fluorine coupling (JHF = 6 Hz), and ribose conformation (C1′-H at δ 5.70 ppm). Mass spectrometry (MS) and elemental analysis are used to verify molecular weight (C12H15FN2O5, MW 286.26) and purity. Synonymous identifiers like "Doxifluridine" (CAS 66335-39-5) aid in cross-referencing databases .
Q. What is the role of this compound as a prodrug in anticancer research?
It acts as a masked form of 5-fluorouracil (5-FU), designed to improve bioavailability. The isopropylidene group enhances lipophilicity, facilitating cellular uptake, while enzymatic cleavage (e.g., by esterases or phosphorylases) releases 5-FU, which inhibits thymidylate synthase. This prodrug strategy minimizes systemic toxicity compared to direct 5-FU administration .
Advanced Research Questions
Q. How can researchers experimentally address discrepancies in enzymatic activation efficiency across different tumor models?
Uridine phosphorylase (UP) activity varies by tumor type, influencing prodrug activation. To resolve discrepancies:
- Assay UP activity in tumor lysates using spectrophotometric methods (e.g., monitoring 5-FU release).
- Use isogenic cell lines (UP-positive vs. UP-negative) to correlate enzyme levels with cytotoxicity.
- Employ xenograft models with UP-rich tumors (e.g., sarcoma-180) to validate in vivo efficacy. Evidence from L1210 leukemia models shows UP-deficient sublines are resistant to 5'-DFUR but sensitive to 5-FU, confirming UP's critical role .
Q. What experimental designs optimize the balance between prodrug stability and activation kinetics?
- Stability assays : Incubate the compound in plasma or buffer (pH 7.4) at 37°C, monitoring degradation via HPLC.
- Activation profiling : Co-incubate with UP or esterases and quantify 5-FU release.
- Structure-activity relationship (SAR) studies : Modify the isopropylidene group (e.g., replace with acetyl) to alter hydrolysis rates. highlights the isopropylidene group’s stability during synthesis, suggesting its retention is critical for delayed activation .
Q. How can researchers resolve conflicting data on the compound’s metabolic pathways in different cell types?
- Isotope tracing : Use -NMR or radiolabeled (e.g., ) prodrug to track metabolic fate.
- Knockout models : CRISPR/Cas9-mediated deletion of UP or cytochrome P450 enzymes in cell lines to identify primary activation pathways.
- Cross-species comparison : Test metabolism in human vs. murine hepatocytes to assess translational relevance. demonstrates uridine’s role in reversing 5'-DFUR toxicity, implicating UP as a key enzyme .
Q. What methodologies quantify the compound’s impact on DNA synthesis inhibition in cancer cells?
- Thymidine incorporation assay : Measure -thymidine uptake in treated vs. untreated cells.
- Flow cytometry : Assess cell cycle arrest (S-phase block) via propidium iodide staining.
- dUTP accumulation : Use anti-BrdU antibodies to detect uracil misincorporation, a hallmark of thymidylate synthase inhibition. Related fluoropyrimidines like 5-fluoro-2'-deoxyuridine (FUdR) show similar mechanisms, validated via LC-MS/MS quantification of dUTP/dTTP ratios .
Methodological Considerations
- Synthesis challenges : The 5'-deoxygenation step requires anhydrous conditions to prevent hydroxyl group reformation. Flash chromatography () or recrystallization from chloroform/hexanes ensures purity .
- Analytical pitfalls : Overlapping NMR signals (e.g., isopropylidene methyls) may obscure impurities; use high-field NMR (≥500 MHz) and 2D-COSY for resolution .
- Biological assays : Include uridine controls to confirm UP-dependent activation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
